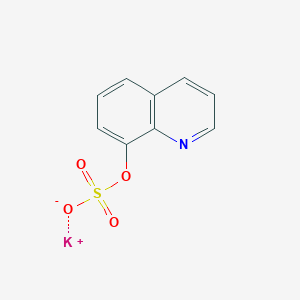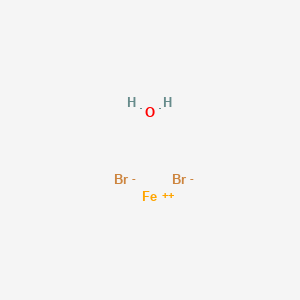
Bromure de fer(II) hydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron (II) bromide hydrate, also known as ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr₂·xH₂O. This compound is typically found as a yellow-brown solid and is known for its paramagnetic properties. It is a common precursor to other iron compounds and is used in various chemical reactions and industrial applications .
Applications De Recherche Scientifique
Iron (II) bromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and in the preparation of other iron compounds.
Biology: It is used in the synthesis of iron porphyrin complexes, which are important in biological studies.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: It is used in the production of nanocrystalline thin films and iron pyrite nanocrystals
Mécanisme D'action
Target of Action
Iron (II) bromide hydrate, also known as ferrous bromide, is an inorganic compound with the chemical formula FeBr2(H2O)x . It’s primarily used as a precursor to other iron compounds
Mode of Action
Iron (II) bromide hydrate interacts with its targets through ionic interactions. The compound adopts a polymeric structure consisting of isolated metal centers cross-linked with halides . It crystallizes with the CdI2 structure, featuring close-packed layers of bromide ions, between which are located Fe (II) ions in octahedral holes .
Biochemical Pathways
It’s known that iron (ii) bromide hydrate can participate in oxidative coupling reactions . For instance, it can catalyze the oxidative coupling of benzylamines with ortho-substituted anilines, allowing the synthesis of a diversity of substituted 1,3-benzazoles .
Pharmacokinetics
Given its inorganic nature and high solubility in water , it’s likely to have different pharmacokinetic properties compared to organic compounds.
Result of Action
The molecular and cellular effects of Iron (II) bromide hydrate’s action largely depend on the specific reaction it’s involved in. In the case of the oxidative coupling of benzylamines, the result is the formation of 1,3-benzazoles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Iron (II) bromide hydrate. For instance, its solubility can be affected by the solvent used . Moreover, the compound’s action can be influenced by the presence of other ions or molecules in the reaction environment . It’s also worth noting that Iron (II) bromide hydrate can be harmful to aquatic life due to its high solubility in water and potential for bioaccumulation .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Iron (II) bromide hydrate are not well-studied. It is known that iron plays a crucial role in various biochemical reactions. Iron is vital for oxygen transport, DNA synthesis, electron transport, neurotransmitter biosynthesis, and is present in numerous other heme and non-heme enzymes
Molecular Mechanism
Iron is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Iron is involved in various metabolic pathways, including those involving enzymes or cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron (II) bromide hydrate can be synthesized by reacting iron powder with hydrobromic acid in a methanol solution. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron (II) bromide . The reaction can be represented as: [ \text{Fe} + 2\text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, Iron (II) bromide hydrate can be produced by the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents. This process involves heating ferric bromide in the presence of these solvents, which results in the formation of Iron (II) bromide .
Types of Reactions:
Oxidation: Iron (II) bromide can be oxidized to Iron (III) bromide (FeBr₃) in the presence of bromine.
Reduction: It can be reduced from ferric bromide (FeBr₃) to ferrous bromide (FeBr₂) using reducing agents like hydrogen gas or organic solvents.
Substitution: Iron (II) bromide can undergo substitution reactions with various ligands to form complex compounds.
Common Reagents and Conditions:
Oxidation: Bromine (Br₂) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H₂) or organic solvents like toluene and xylene are used as reducing agents.
Substitution: Ligands such as tetraethylammonium bromide can be used in substitution reactions.
Major Products:
Oxidation: Iron (III) bromide (FeBr₃)
Reduction: Iron (II) bromide (FeBr₂)
Substitution: Complex compounds like tetraethylammonium iron bromide ([C₂H₅₄N]₂FeBr₄).
Comparaison Avec Des Composés Similaires
- Iron (II) chloride (FeCl₂)
- Iron (II) fluoride (FeF₂)
- Iron (II) iodide (FeI₂)
- Manganese (II) bromide (MnBr₂)
- Cobalt (II) bromide (CoBr₂)
Comparison: Iron (II) bromide hydrate is unique due to its specific reactivity with bromine and its ability to form stable hydrates. Compared to Iron (II) chloride, it has a different crystal structure and solubility properties. Iron (II) fluoride and Iron (II) iodide have different halide ions, which influence their chemical behavior and applications. Manganese (II) bromide and Cobalt (II) bromide share similar properties but differ in their magnetic and catalytic activities .
Propriétés
IUPAC Name |
iron(2+);dibromide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNEGXELTXFTH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Fe+2].[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2FeH2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)
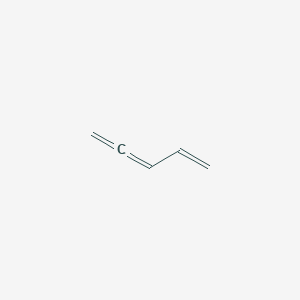
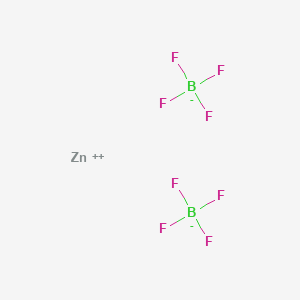
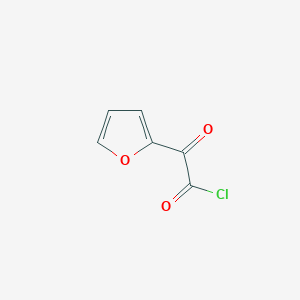

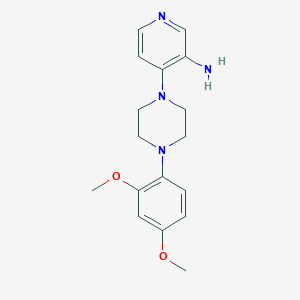
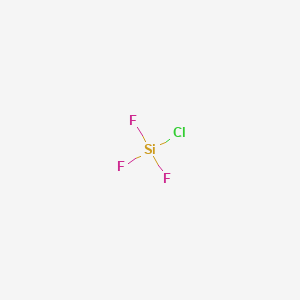
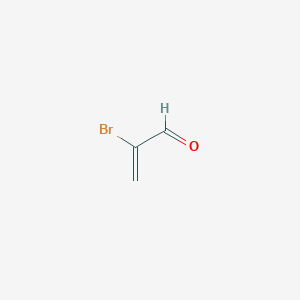
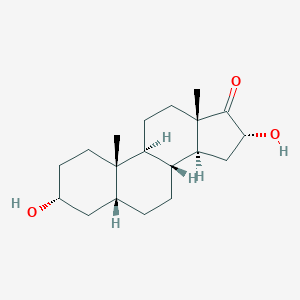
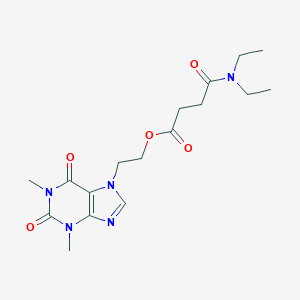
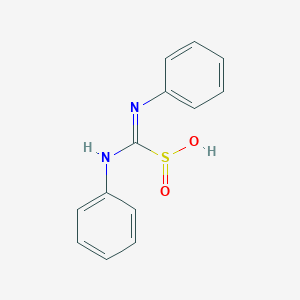
![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
